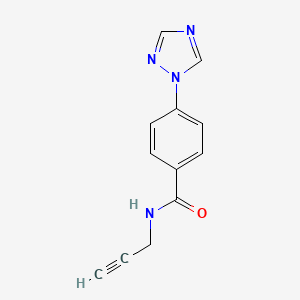
2-fluoro-N-(2-methylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-methylcyclohexyl)benzamide, also known as LY2811376, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective sigma-1 receptor agonists and has been shown to have promising effects in various preclinical studies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methylcyclohexyl)benzamide is not fully understood. However, it is known to selectively bind to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
2-fluoro-N-(2-methylcyclohexyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 2-fluoro-N-(2-methylcyclohexyl)benzamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, 2-fluoro-N-(2-methylcyclohexyl)benzamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-fluoro-N-(2-methylcyclohexyl)benzamide in lab experiments is its selective binding to the sigma-1 receptor, which allows for the specific modulation of this receptor's activity. Additionally, 2-fluoro-N-(2-methylcyclohexyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-fluoro-N-(2-methylcyclohexyl)benzamide in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different disease conditions.
Future Directions
There are several future directions for the research and development of 2-fluoro-N-(2-methylcyclohexyl)benzamide. One direction is to further investigate its potential therapeutic applications in various disease conditions, including Alzheimer's disease, schizophrenia, anxiety, and depression. Another direction is to investigate its mechanism of action and to identify the downstream signaling pathways that are involved in its effects. Additionally, future research could focus on the development of more selective and potent sigma-1 receptor agonists based on the structure of 2-fluoro-N-(2-methylcyclohexyl)benzamide.
Synthesis Methods
The synthesis of 2-fluoro-N-(2-methylcyclohexyl)benzamide was first reported by researchers at Eli Lilly and Company in 2013. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 2-methylcyclohexylamine in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-fluoro-N-(2-methylcyclohexyl)benzamide.
Scientific Research Applications
2-fluoro-N-(2-methylcyclohexyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have neuroprotective effects, anti-inflammatory effects, and antipsychotic effects. In preclinical studies, 2-fluoro-N-(2-methylcyclohexyl)benzamide has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
2-fluoro-N-(2-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,2,5-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIRXDCOVYBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-methylcyclohexyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)
![5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7545525.png)
![N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B7545530.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)
![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)